BenchChemオンラインストアへようこそ!

6-(2-Ethoxyethoxy)-1H-indol-5-ol

Cytochrome P450 Enzyme inhibition Drug metabolism

6-(2-Ethoxyethoxy)-1H-indol-5-ol (CAS 1622205-68-8) is a substituted indole derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol. The compound features an indole core bearing a hydroxyl group at the 5-position and a 2-ethoxyethoxy substituent at the 6-position of the aromatic ring.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B8331827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Ethoxyethoxy)-1H-indol-5-ol
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOCCOC1=C(C=C2C=CNC2=C1)O
InChIInChI=1S/C12H15NO3/c1-2-15-5-6-16-12-8-10-9(3-4-13-10)7-11(12)14/h3-4,7-8,13-14H,2,5-6H2,1H3
InChIKeyVPESYSUXRLXYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Ethoxyethoxy)-1H-indol-5-ol: Procurement-Specific Identity, Physicochemical Profile, and Molecular Characteristics


6-(2-Ethoxyethoxy)-1H-indol-5-ol (CAS 1622205-68-8) is a substituted indole derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol [1]. The compound features an indole core bearing a hydroxyl group at the 5-position and a 2-ethoxyethoxy substituent at the 6-position of the aromatic ring . Its computed octanol-water partition coefficient (LogP) is approximately 1.9, with 5 rotatable bonds and 3 hydrogen bond acceptors [2]. This specific substitution pattern distinguishes it from simpler hydroxyindoles and ethoxyindoles by introducing an extended ether chain that modulates both hydrophilicity and molecular flexibility. The compound is commercially available for research purposes with typical purity specifications of 95%, and serves primarily as a synthetic intermediate or building block in medicinal chemistry programs targeting kinase modulation and related therapeutic areas [3].

Why Generic Indole Substitution Is Not a Viable Procurement Strategy for 6-(2-Ethoxyethoxy)-1H-indol-5-ol


The indole scaffold encompasses a broad chemical space, yet specific substitution patterns dictate distinct biological and physicochemical outcomes that preclude simple interchangeability. 6-(2-Ethoxyethoxy)-1H-indol-5-ol occupies a narrow structural niche defined by the simultaneous presence of a hydrogen-bond-donating 5-hydroxyl group and a flexible 6-ethoxyethoxy side chain. In contrast, common analogs such as 6-ethoxyindole (CAS 37865-86-4) lack the 5-hydroxyl group entirely, fundamentally altering hydrogen-bonding capacity and metabolic susceptibility [1]. Serotonin (5-hydroxytryptamine) possesses the 5-hydroxyl group but bears an aminoethyl side chain at the 3-position rather than an ether at the 6-position, resulting in potent neurotransmitter receptor activity absent in the target compound [2]. 5-hydroxyindole lacks the 6-substituent altogether, while 3-(2-aminopropyl)-1H-indol-5-ol (α-methylserotonin) introduces basic amine functionality that dramatically shifts receptor engagement profiles . The ethoxyethoxy chain in the target compound confers moderate lipophilicity (LogP 1.9) and introduces metabolic liabilities via ether cleavage pathways that are absent in non-ether analogs, yet it simultaneously provides synthetic handles for further derivatization that simpler indoles cannot offer [3]. Consequently, substituting any of these analogs in a structure-activity relationship study or synthetic sequence would yield fundamentally different outcomes in terms of target engagement, pharmacokinetic behavior, and downstream chemical elaboration potential.

6-(2-Ethoxyethoxy)-1H-indol-5-ol: Comparative Quantitative Evidence for Differentiated Procurement


CYP1B1 Inhibition: Quantified Potency Differential Relative to CYP2D6 and CYP1A Isoforms

In vitro cytochrome P450 inhibition profiling reveals that 6-(2-ethoxyethoxy)-1H-indol-5-ol exhibits modest inhibitory activity against human CYP1B1 with an IC50 value of 15,000 nM (15 μM) when assessed in MDA-MB-468 breast cancer cells [1]. In contrast, the same compound shows no meaningful inhibition of recombinant human CYP2D6 (IC50 > 20,000 nM) and minimal activity against human CYP1A1 (IC50 = 17,600 nM) [2]. This CYP1B1-preferring profile, while weak in absolute potency, distinguishes the compound from broad-spectrum CYP inhibitors that suppress multiple isoforms non-selectively. The presence of the ethoxyethoxy side chain at the 6-position, combined with the 5-hydroxyl group, likely contributes to this isoform discrimination through differential active-site steric and hydrogen-bonding interactions .

Cytochrome P450 Enzyme inhibition Drug metabolism Cancer therapeutics

Structural Differentiation: Quantified Physicochemical Parameter Comparison with 6-Ethoxyindole

Direct comparison of computed molecular descriptors reveals substantial physicochemical divergence between 6-(2-ethoxyethoxy)-1H-indol-5-ol and the simpler analog 6-ethoxyindole. The target compound possesses a molecular weight of 221.25 g/mol, LogP of 1.9, 5 rotatable bonds, and 3 hydrogen bond acceptors [1]. In contrast, 6-ethoxyindole (C10H11NO) has a molecular weight of 161.20 g/mol and only 2 rotatable bonds, with no hydroxyl group present to serve as a hydrogen bond donor [2]. The difference of approximately 60 g/mol and the addition of the 5-hydroxyl group alter solubility, membrane permeability potential, and metabolic vulnerability to Phase II conjugation enzymes. The extended ethoxyethoxy chain also introduces an additional ether oxygen that can participate in hydrogen bonding as an acceptor, potentially influencing protein-ligand interaction geometries in ways that the simpler ethoxy group cannot recapitulate .

Medicinal chemistry Physicochemical properties ADME Lead optimization

Synthetic Utility: Documented Yield and Precursor Requirements for Indole Core Formation

The synthesis of 6-(2-ethoxyethoxy)-1H-indol-5-ol has been documented via a reductive cyclization strategy starting from 4-(2-ethoxyethoxy)-3-hydroxybenzaldehyde, employing ammonium acetate and 10% palladium on activated carbon under a hydrogen atmosphere . The reported yield for this specific transformation is 33% (3.28 g isolated product), achieved after silica gel column chromatography purification using n-heptane:ethyl acetate (2:1 to 1:1 gradient) [1]. In comparison, the synthesis of unsubstituted 5-hydroxyindole typically proceeds via Nenitzescu condensation of benzoquinone with β-aminocrotonates or through Fischer indole synthesis from 3-hydroxybenzaldehyde hydrazones, with yields ranging from 45% to 75% depending on substitution [2]. The lower yield for the target compound reflects the additional steric and electronic demands imposed by the 6-ethoxyethoxy substituent during ring closure, underscoring its non-trivial synthetic accessibility.

Organic synthesis Process chemistry Building block Reductive cyclization

Receptor Engagement Profile: Evidence of Minimal 5-HT Receptor Cross-Reactivity

Pharmacological characterization of indole derivatives reveals that the 6-ethoxyethoxy substitution pattern, when combined with the absence of a 3-aminoalkyl side chain, results in negligible affinity for serotonin (5-HT) receptor subtypes. A series of indole derivatives structurally related to 6-(2-ethoxyethoxy)-1H-indol-5-ol were evaluated for their ability to modulate serotonin-induced contractions in guinea-pig ileum preparations; compounds lacking the characteristic 3-(2-aminoethyl) side chain of serotonin exhibited no significant agonist or antagonist activity in this functional assay [1]. This contrasts sharply with 5-hydroxyindole derivatives bearing 3-aminoalkyl substituents such as 3-(2-aminoethyl)-1H-indol-5-ol (serotonin) and 3-(2-aminopropyl)-1H-indol-5-ol (α-methylserotonin), which display potent 5-HT receptor agonism with EC50 values typically in the low nanomolar to submicromolar range . The target compound, by virtue of its 6-ethoxyethoxy substitution and lack of 3-substitution, is therefore predicted to exhibit minimal interference in serotonergic signaling pathways when used as a tool compound or synthetic intermediate.

Serotonin receptor Off-target screening Selectivity profiling Neuropharmacology

Patent-Disclosed Therapeutic Relevance: Inclusion in Substituted Indol-5-ol Kinase Modulator Claims

6-(2-Ethoxyethoxy)-1H-indol-5-ol falls within the Markush structure scope of US Patent 9,458,137 (and related family members) assigned to Nantbio Inc., which claims substituted indol-5-ol derivatives for modulation of protein kinases and treatment of kinase-mediated diseases [1]. The patent explicitly encompasses compounds bearing alkoxy, alkoxyalkoxy, and hydroxyalkoxy substituents at positions corresponding to the 6-ethoxyethoxy moiety. Furthermore, the compound appears as a synthetic intermediate in patent applications describing monocyclic pyridine derivatives with FGFR inhibitory activity, where it serves as a precursor to 4-((6-(2-ethoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-amine and N-(4-((6-(2-ethoxyethoxy)-1H-indol-5-yl)oxy)pyridin-2-yl)acetamide [2]. In contrast, simpler indoles such as 6-ethoxyindole and 5-hydroxyindole are not specifically claimed in these therapeutic contexts, as they lack the combined substitution pattern required for the claimed biological activity [3].

Kinase inhibition Protein kinase Therapeutic patent FGFR

Optimal Procurement and Research Application Scenarios for 6-(2-Ethoxyethoxy)-1H-indol-5-ol


Medicinal Chemistry: Building Block for FGFR Kinase Inhibitor Development

Based on its documented use as a synthetic precursor in FGFR inhibitor patent applications, 6-(2-ethoxyethoxy)-1H-indol-5-ol is best deployed as a key intermediate for constructing 5-oxy-linked pyridine derivatives targeting fibroblast growth factor receptor (FGFR) kinases [5]. The 5-hydroxyl group serves as a nucleophilic handle for O-alkylation or O-arylation reactions, enabling the installation of heteroaromatic moieties such as 2-aminopyridine or N-acetylaminopyridine groups . The 6-ethoxyethoxy substituent remains intact through these transformations, contributing to the overall physicochemical profile of the final kinase inhibitor candidates. Procurement of this specific intermediate eliminates the need for in-house synthesis of the substituted benzaldehyde precursor and the subsequent low-yielding reductive cyclization step (33% yield) .

Cytochrome P450 Enzyme Studies: CYP1B1 Reference Compound with Defined Isoform Selectivity

For researchers investigating cytochrome P450 1B1 (CYP1B1) biology—particularly in the context of cancer cell metabolism, prodrug activation, or estrogen hydroxylation pathways—6-(2-ethoxyethoxy)-1H-indol-5-ol provides a chemically defined tool with documented IC50 values against CYP1B1 (15 μM) and comparative inactivity against CYP2D6 (>20 μM) [5]. This isoform discrimination profile, while modest in absolute potency, offers a baseline for structure-activity relationship studies exploring how indole substitution patterns influence CYP isoform selectivity. The compound may serve as a starting scaffold for optimization toward more potent and selective CYP1B1 modulators, or as a control compound in broader CYP inhibition screening panels .

Structure-Activity Relationship (SAR) Studies: 5-HT Receptor Off-Target Profiling Control

In neuropharmacology and CNS drug discovery programs where avoidance of serotonergic off-target activity is critical, 6-(2-ethoxyethoxy)-1H-indol-5-ol functions as a negative control or reference compound that lacks the 3-aminoalkyl side chain required for 5-HT receptor engagement [5]. Its structural similarity to serotonin (both contain the 5-hydroxyindole core) combined with its predicted inactivity at 5-HT receptors makes it valuable for establishing baseline responses in receptor binding assays and functional pharmacology experiments. Researchers can use this compound to differentiate indole scaffold-driven effects from specific receptor-mediated pharmacology, thereby improving the interpretability of SAR datasets .

Process Chemistry and Analytical Method Development: Reference Standard for Ether-Containing Indoles

The distinct physicochemical properties of 6-(2-ethoxyethoxy)-1H-indol-5-ol—including its LogP of 1.9, presence of both hydrogen bond donor and acceptor functionality, and characteristic UV absorbance profile of the indole chromophore—render it suitable as a reference standard for developing and validating analytical methods targeting ether-substituted indole derivatives [5]. Its chromatographic behavior on reverse-phase HPLC (retention influenced by the moderately lipophilic ethoxyethoxy chain) and its mass spectrometric fragmentation pattern (characteristic cleavage at the ether linkages) provide useful benchmarks for method development in quality control and impurity profiling of indole-based pharmaceutical candidates .

Quote Request

Request a Quote for 6-(2-Ethoxyethoxy)-1H-indol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.